phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate
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Overview
Description
Phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agriculture, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate typically involves the reaction of phenyl isocyanate with N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create novel compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate can be compared with other carbamates and oxathiadiazine derivatives. Similar compounds include:
Phenyl N-methylcarbamate: A simpler carbamate with different reactivity and applications.
N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)amine: A precursor in the synthesis of the target compound.
Other oxathiadiazine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and uses.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
phenyl N-methyl-N-(5-methyl-4,4,6-trioxo-1,4,3,5-oxathiadiazin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6S/c1-13(10(15)19-8-6-4-3-5-7-8)9-12-21(17,18)14(2)11(16)20-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVNDMBQXBEUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)OC(=NS1(=O)=O)N(C)C(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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